molecular formula C42H58Cl2N4O4 B058434 Ketoconazole oleate CAS No. 121917-58-6

Ketoconazole oleate

Cat. No.: B058434
CAS No.: 121917-58-6
M. Wt: 753.8 g/mol
InChI Key: FXUMGZNRGXQGLP-ZGMAEZRFSA-N
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Description

Ketoconazole oleate: is a derivative of ketoconazole, a broad-spectrum imidazole antifungal agent. Ketoconazole is widely used in the treatment of various fungal infections due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This compound, being a lipophilic derivative, enhances the solubility and permeability of ketoconazole, making it more effective for topical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole oleate involves the esterification of ketoconazole with oleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Ketoconazole oleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketoconazole sulfoxide and ketoconazole sulfone.

    Reduction: Reduction reactions can convert this compound back to ketoconazole.

    Substitution: The imidazole ring in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Ketoconazole sulfoxide, ketoconazole sulfone.

    Reduction: Ketoconazole.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Ketoconazole oleate is used in the development of novel antifungal formulations. Its enhanced solubility and permeability make it a valuable compound for topical applications.

Biology: In biological research, this compound is used to study the mechanisms of fungal infections and the efficacy of antifungal treatments. It is also used in the development of drug delivery systems.

Medicine: this compound is primarily used in the treatment of fungal infections, including dermatophytosis, candidiasis, and seborrheic dermatitis. Its improved solubility and permeability enhance its effectiveness in topical formulations.

Industry: In the pharmaceutical industry, this compound is used in the formulation of creams, ointments, and gels for the treatment of fungal infections. It is also used in the development of new antifungal drugs.

Mechanism of Action

Ketoconazole oleate exerts its antifungal effects by inhibiting the enzyme 14-α-demethylase, a cytochrome P-450 enzyme involved in the synthesis of ergosterol. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased fungal cell membrane permeability and ultimately cell death. The molecular targets include the fungal cell membrane and the enzyme 14-α-demethylase.

Comparison with Similar Compounds

    Fluconazole: Another imidazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Itraconazole: A triazole antifungal agent with a broader spectrum of activity and better oral bioavailability.

    Voriconazole: A triazole antifungal agent with enhanced activity against Aspergillus species.

Uniqueness: Ketoconazole oleate’s uniqueness lies in its enhanced solubility and permeability, making it more effective for topical applications compared to other similar compounds. Its lipophilic nature allows for better penetration into the skin, providing more effective treatment for superficial fungal infections.

Properties

IUPAC Name

(Z)-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]octadec-9-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H58Cl2N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-41(49)48-28-26-47(27-29-48)36-19-21-37(22-20-36)50-31-38-32-51-42(52-38,33-46-25-24-45-34-46)39-23-18-35(43)30-40(39)44/h9-10,18-25,30,34,38H,2-8,11-17,26-29,31-33H2,1H3/b10-9-/t38-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMGZNRGXQGLP-ZGMAEZRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121917-58-6
Record name Ketoconazole oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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